molecular formula C17H16ClN3O2 B4014630 1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4014630
M. Wt: 329.8 g/mol
InChI Key: SYDGZCVKYWZCIR-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their diverse chemical and physical properties, which allow them to participate in various biological and chemical processes. The structural complexity and functional diversity of such compounds make them subjects of interest in medicinal chemistry and material science.

Synthesis Analysis

Synthesis approaches for similar compounds typically involve multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include cyclization reactions, condensation with different aldehydes, and further functionalization through reactions with isocyanates or isothiocyanates to introduce specific substituents at targeted positions on the molecule (Tsuge & Inaba, 1973).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction studies, reveal detailed information about the conformation, stereochemistry, and intermolecular interactions of such compounds. These analyses often highlight the planarity or non-planarity of specific rings, the presence of hydrogen bonding, and the orientation of substituents, which are critical for understanding the molecule's reactivity and interaction with biological targets (Hu Yang, 2009).

Chemical Reactions and Properties

The reactivity of such compounds is significantly influenced by their functional groups. For instance, the presence of carboxamide, pyrrolidine, and chlorophenyl groups can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes. These reactions can be tailored to modify the compound's physical and chemical properties for specific applications (Pan Qing-cai, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for the compound's application in different fields. Solubility in various solvents can determine the compound's utility in pharmaceutical formulations, whereas melting point and crystallinity can affect its stability and storage conditions. These properties are often studied through thermal analysis and solubility testing (K. Choi & J. Jung, 2004).

Chemical Properties Analysis

The chemical properties, including acidity or basicity, reactivity with other chemical entities, and stability under different conditions, are crucial for the compound's functionality. These properties are determined through various analytical techniques, including spectroscopy, chromatography, and electrochemical analysis. Understanding these properties is essential for the development of new materials or drugs based on this compound (J. Akbari et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-6-7-19-15(8-11)20-17(23)12-9-16(22)21(10-12)14-4-2-13(18)3-5-14/h2-8,12H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDGZCVKYWZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
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1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
1-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

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